

2-Thiopheneboronic acid pinacol ester molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Thiopheneboronic acid pinacol ester

Cat. No.: B071807

[Get Quote](#)

Introduction to 2-Thiopheneboronic Acid Pinacol Ester

2-Thiopheneboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, is a heterocyclic organoboron compound of significant interest in synthetic chemistry. Its structure integrates a thiophene ring—a prevalent motif in pharmaceuticals and organic electronic materials—with a pinacolboronate ester group. This functional arrangement makes it an exceptionally stable, easy-to-handle, and efficient precursor to the corresponding boronic acid.

The primary utility of this reagent lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of molecular construction. The pinacol ester provides a slow-release source of the active boronic acid under reaction conditions, often leading to higher yields and cleaner reactions compared to using the free boronic acid directly. Its application is central to the synthesis of complex molecules, including conjugated polymers for organic solar cells and active pharmaceutical ingredients (APIs).^[1]

Caption: Molecular structure of **2-Thiopheneboronic acid pinacol ester**.

Physicochemical & Spectroscopic Data

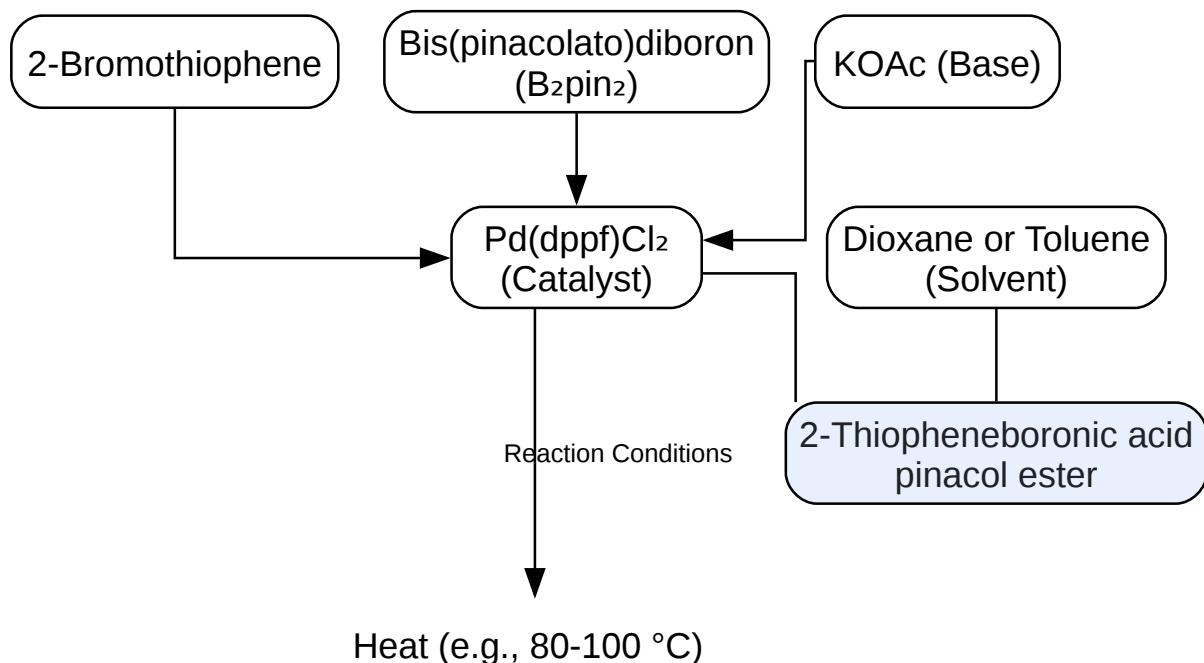
Accurate characterization is fundamental to ensuring the quality and reactivity of the reagent. The key physical and spectroscopic data are summarized below.

Property	Value	Reference(s)
Molecular Weight	210.10 g/mol	[2][3]
Molecular Formula	C ₁₀ H ₁₅ BO ₂ S	[2][3][4]
CAS Number	193978-23-3	[2][4]
Appearance	White to off-white powder or crystals	[5]
Melting Point	65-70 °C	[5][6]
Boiling Point	286.5 ± 13.0 °C (Predicted)	[6][7]
Density	1.07 ± 0.1 g/cm ³ (Predicted)	[6][7]
Solubility	Soluble in methanol, THF, toluene, DCM	[6]

Table 1: Core Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint for the compound. The expected chemical shifts and absorption bands are crucial for quality control verification.

Technique	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.51 (d, J = 4.9 Hz, 1H), 7.11 (d, J = 4.9 Hz, 1H), 1.36 (s, 12H)	[8]
¹³ C NMR (100 MHz, CDCl ₃)	δ 132.7, 132.6, 119.8, 84.5, 24.9 (C-B bond not observed)	[8]
¹¹ B NMR (128 MHz, CDCl ₃)	δ 28.7	[8]
UV-Vis (in Methanol)	λ _{max} : 239 nm	[5][6]
Infrared (IR)	Key bands for C-H (aromatic), C-B, B-O stretches	[3]


Table 2: Spectroscopic Characterization Data.

Synthesis Methodologies

The synthesis of **2-thiopheneboronic acid pinacol ester** is most commonly achieved via palladium-catalyzed borylation of a 2-halothiophene. An alternative, more atom-economical approach involves the direct C-H borylation of thiophene.

Method A: Palladium-Catalyzed Miyaura Borylation

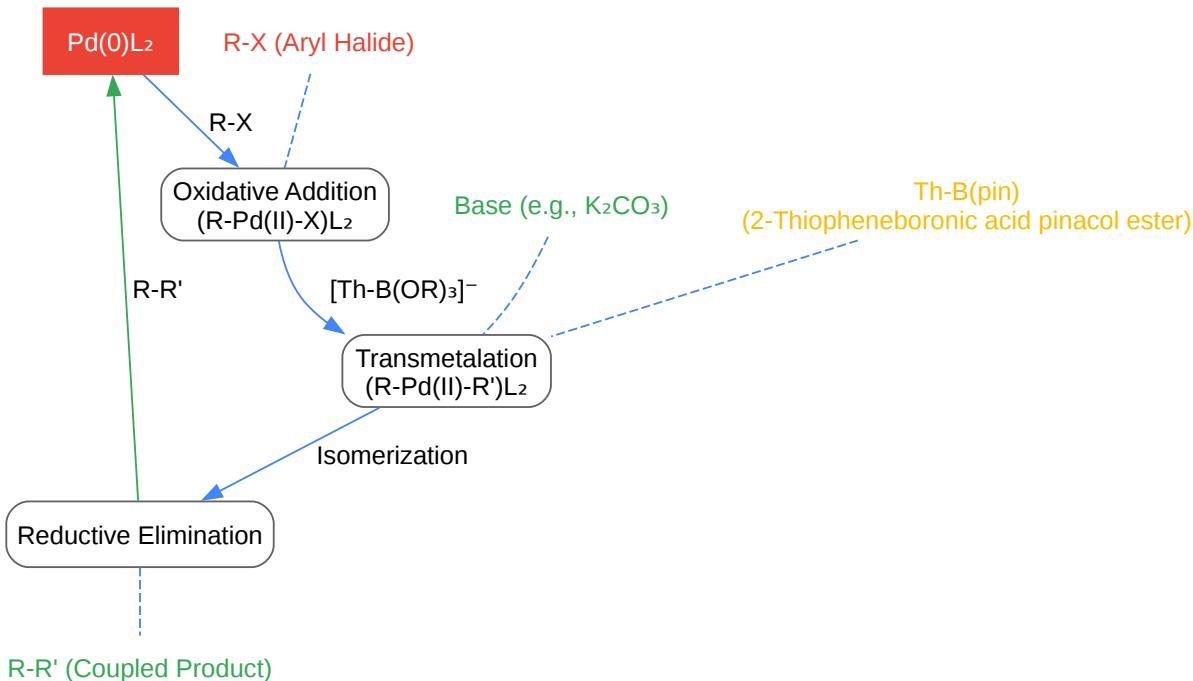
This robust and widely used method involves the reaction of a 2-halothiophene (typically 2-bromothiophene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[9]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the Miyaura Borylation of 2-Bromothiophene.

Detailed Protocol 3.1: Synthesis via Miyaura Borylation

- 1. Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 2-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ catalyst (2-3 mol%) to an oven-dried flask.
- 2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask via cannula or syringe.
- 3. Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- 4. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
- 5. Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or


by flash column chromatography on silica gel to yield the pure product.[8]

Method B: Iridium-Catalyzed C-H Borylation

A more modern approach involves the direct borylation of thiophene's C-H bond, catalyzed by an iridium complex.[2][7] This method avoids the pre-functionalization (halogenation) of the thiophene ring, making it more step-efficient. The reaction typically shows high regioselectivity for the 2-position of the thiophene ring due to steric and electronic factors.

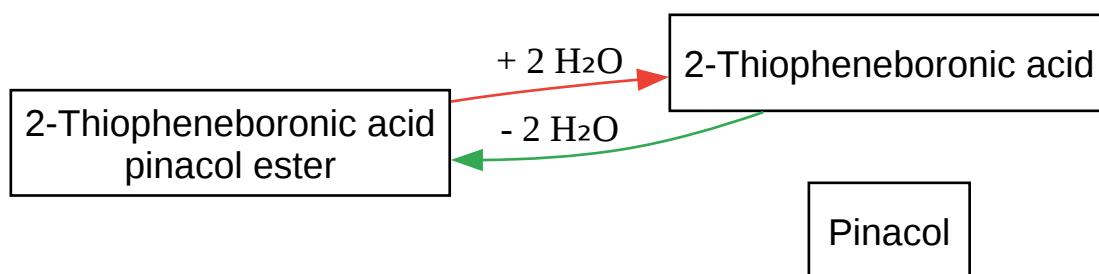
Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of **2-thiopheneboronic acid pinacol ester** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds with various electrophiles, most commonly aryl or vinyl halides/triflates.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling


- 1. Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add the aryl halide (1.0 eq), **2-thiopheneboronic acid pinacol ester** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq).
- 2. Solvent System: Add a degassed solvent mixture. A common system is a 4:1 mixture of an organic solvent (like toluene, dioxane, or DME) and water. The presence of water is often crucial for hydrolyzing the pinacol ester to the active boronic acid and facilitating the transmetalation step.^[8]

- 3. Reaction: Heat the reaction mixture (typically 65-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
- 4. Workup: Cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo.
- 5. Purification: Purify the crude residue by column chromatography or recrystallization to obtain the desired biaryl product.

Analytical & Handling Considerations

The Challenge of Hydrolytic Instability

A critical aspect of working with pinacolboronate esters is their susceptibility to hydrolysis, where the pinacol protecting group is cleaved to form the corresponding boronic acid. This degradation is often accelerated by moisture, acid, or base and can occur during storage, sample preparation, or chromatographic analysis.^{[10][11]} This instability complicates accurate purity assessment, as the observed impurity (the boronic acid) may be an artifact of the analytical method itself.

[Click to download full resolution via product page](#)

Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.

Quality Control & Purity Assessment

Standard reversed-phase HPLC methods using aqueous-organic mobile phases can exacerbate hydrolysis, leading to inaccurate purity readings. The resulting free boronic acid is often poorly soluble and may exhibit poor peak shape.

Detailed Protocol 5.1: Recommended Reversed-Phase HPLC Method

To mitigate on-column degradation, a specialized analytical approach is required.[\[10\]](#)

- 1. Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as acetonitrile or THF immediately before injection. Avoid aqueous or protic diluents (like methanol).
- 2. Mobile Phase: Employ a highly basic mobile phase (e.g., pH > 11) with an ion-pairing reagent. The high pH suppresses the hydrolysis equilibrium by keeping the boronic acid in its more soluble boronate form.
- 3. Column: Use a robust, high-pH stable C18 column.
- 4. Analysis: Perform the analysis quickly after sample preparation to minimize degradation in the autosampler vial.

Safe Handling & Storage

Proper handling and storage are essential to maintain the integrity and shelf-life of the reagent.

Parameter	Guideline	Rationale	Reference(s)
Atmosphere	Handle and store under an inert atmosphere (Nitrogen or Argon).	Prevents hydrolysis from atmospheric moisture.	[6] [7]
Temperature	Store in a freezer, preferably at -20°C.	Slows the rate of potential degradation pathways.	[1] [6] [7]
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a lab coat.	The compound is an irritant to the eyes, skin, and respiratory system.	[6] [7] [11]
Incompatibilities	Avoid contact with strong oxidizing agents, water, and strong acids/bases.	Can lead to vigorous reactions or rapid decomposition.	[7]

Table 3: Safety and Handling Guidelines.

Conclusion

2-Thiopheneboronic acid pinacol ester is a cornerstone reagent for introducing the thiophene moiety into complex molecular architectures. Its stability and high reactivity in Suzuki-Miyaura cross-coupling have cemented its role in the development of novel pharmaceuticals and advanced organic materials. A thorough understanding of its synthesis, reactivity, and particularly its analytical challenges, is crucial for its successful application. By employing the specialized protocols for synthesis, analysis, and handling outlined in this guide, researchers can confidently and effectively leverage this powerful synthetic tool.

References

- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. (2008). National Institutes of Health.
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. (2008). PubMed.
- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub.
- Miyaura borylation. Wikipedia.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2025). ResearchGate.
- Synthesis, crystal structure and reactivity of η^2 -thiophyne Ni complexes. (2018). The Royal Society of Chemistry.
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses.
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-bis(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene Four Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-boronic acid pinacol ester(193978-23-3) 1H NMR [m.chemicalbook.com]
- 4. Thiophene-2-boronic acid pinacol ester | 193978-23-3 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 10. Thiophene-diboronic acid pinacol ester | C16H26B2O4S | CID 67185939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 193978-23-3 Cas No. | Thiophene-2-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Thiopheneboronic acid pinacol ester molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071807#2-thiopheneboronic-acid-pinacol-ester-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com